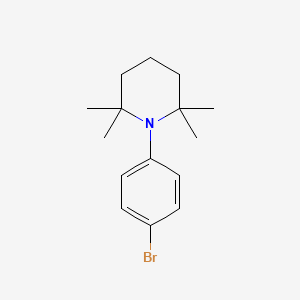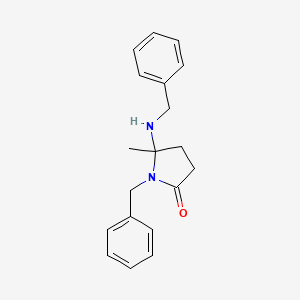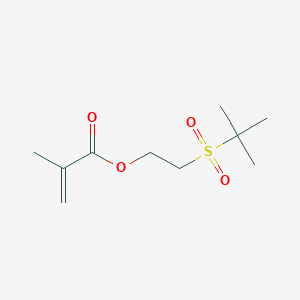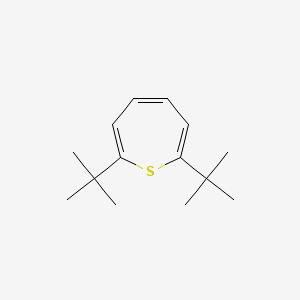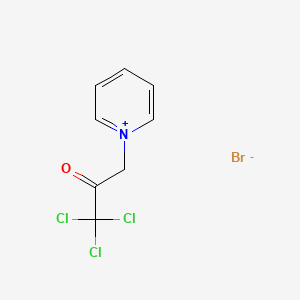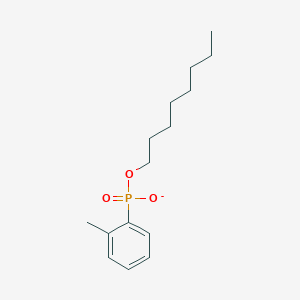![molecular formula C10H14 B14424570 1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene CAS No. 83484-77-9](/img/structure/B14424570.png)
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene, also known as 2-Norbornene, is a bicyclic hydrocarbon with the molecular formula C10H14. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system with a prop-1-en-2-yl substituent at the 1-position. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as propenyl acetate. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the compound can be produced via the catalytic hydrogenation of norbornadiene in the presence of a suitable catalyst, such as palladium on carbon. This method allows for efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity and leading to specific biochemical effects. For example, it can inhibit or activate enzymes involved in oxidation-reduction reactions, thereby influencing metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Norbornene: A bicyclic hydrocarbon with similar structural features but without the prop-1-en-2-yl substituent.
Norbornadiene: A related compound with two double bonds in the bicyclo[2.2.1]heptane ring system.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any substituents.
Uniqueness
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene is unique due to its specific substituent, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various applications, including synthetic chemistry and industrial processes .
Propiedades
Número CAS |
83484-77-9 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
1-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-8(2)10-5-3-9(7-10)4-6-10/h3,5,9H,1,4,6-7H2,2H3 |
Clave InChI |
JWIVXACJSSFIHH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C12CCC(C1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


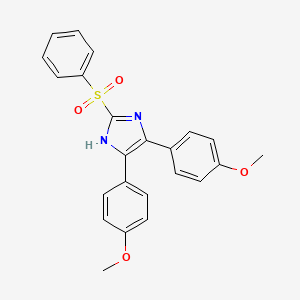

![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
